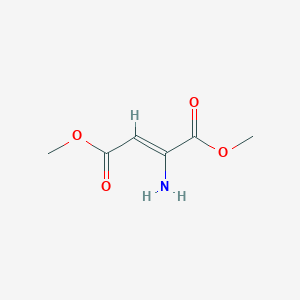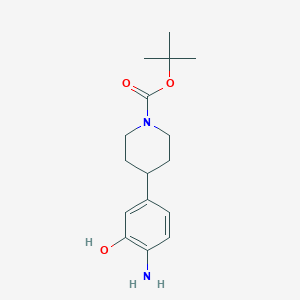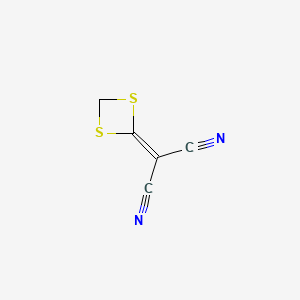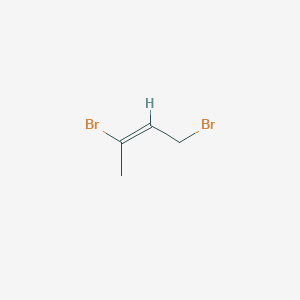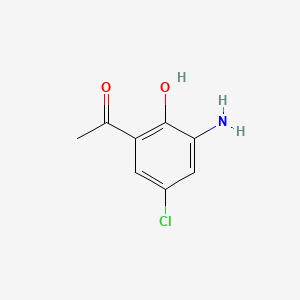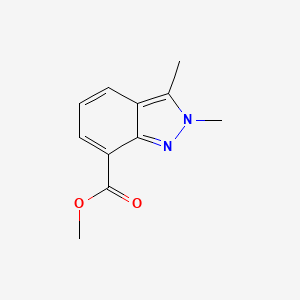
Propanedinitrile, 1,3-dithietan-2-ylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, 1,3-dithietan-2-ylidene-, also known by its chemical formula C5H2N2S2, is an intriguing compound with a unique structure. It contains a four-membered dithietane ring and two nitrile groups. The molecule’s compact arrangement contributes to its interesting properties and reactivity .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of propanedinitrile, 1,3-dithietan-2-ylidene-. One common method involves cyclization of a suitable precursor containing nitrile and sulfur atoms. For example, the reaction of a dithiocarbamate with a nitrile source can yield the desired compound.
Reaction Conditions: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of solvent and temperature plays a crucial role in achieving high yields.
Industrial Production: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable approaches for synthesizing this compound.
Chemical Reactions Analysis
Propanedinitrile, 1,3-dithietan-2-ylidene- participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced to yield corresponding dithietanols.
Substitution: The nitrile groups are susceptible to nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Chemistry::
- Propanedinitrile, 1,3-dithietan-2-ylidene- serves as a building block for designing novel sulfur-containing compounds.
- Its unique structure makes it valuable in supramolecular chemistry and crystal engineering.
- Research explores its potential as a bioactive compound, but further studies are needed.
- Its sulfur atoms may play a role in biological interactions.
- Limited industrial applications currently exist, but its reactivity warrants exploration in materials science and catalysis.
Mechanism of Action
The exact mechanism by which propanedinitrile, 1,3-dithietan-2-ylidene- exerts its effects remains an active area of investigation. Researchers study its interactions with enzymes, proteins, and cellular pathways to unravel its biological impact.
Comparison with Similar Compounds
While propanedinitrile, 1,3-dithietan-2-ylidene- is relatively rare, it shares some features with other sulfur-containing compounds:
1,3-Dithietanes: Similar ring systems but with different substituents.
Nitriles: Common functional groups found in various organic molecules.
Properties
CAS No. |
61814-09-3 |
|---|---|
Molecular Formula |
C5H2N2S2 |
Molecular Weight |
154.2 g/mol |
IUPAC Name |
2-(1,3-dithietan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C5H2N2S2/c6-1-4(2-7)5-8-3-9-5/h3H2 |
InChI Key |
ZKJSHCHPIMUIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=C(C#N)C#N)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
